molecular formula C9H15N3O2 B13316112 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B13316112
M. Wt: 197.23 g/mol
InChI Key: RPGPVMNRFQEVEF-HTQZYQBOSA-N
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Description

2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and a (2R,4R)-4-ethoxypyrrolidine moiety at position 2. For example, the methoxy-substituted variant, 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (Category K0, F3), shares a similar scaffold but differs in the alkoxy group (ethoxy vs. methoxy), impacting lipophilicity and steric effects .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[(2R,4R)-4-ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-3-13-7-4-8(10-5-7)9-12-11-6(2)14-9/h7-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

RPGPVMNRFQEVEF-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H](NC1)C2=NN=C(O2)C

Canonical SMILES

CCOC1CC(NC1)C2=NN=C(O2)C

Origin of Product

United States

Preparation Methods

Synthesis of the Chiral Ethoxypyrrolidine Intermediate

The chiral 4-ethoxypyrrolidin-2-yl moiety with (2R,4R) stereochemistry is typically prepared via asymmetric synthesis or chiral resolution methods. Common approaches include:

  • Starting from chiral amino acids or amino alcohols such as L-proline derivatives, which undergo selective ethoxylation at the 4-position.
  • Employing chiral catalysts or auxiliaries to control stereochemistry during pyrrolidine ring formation.
  • Protecting group strategies to selectively functionalize the pyrrolidine ring.

Coupling of the Pyrrolidine Moiety to the Oxadiazole Ring

The 5-methyl-1,3,4-oxadiazole ring is introduced through cyclization of an acyl hydrazide precursor bearing the pyrrolidine substituent. The general synthetic sequence is:

  • Preparation of the acyl hydrazide intermediate by reacting an appropriate acid chloride or ester with hydrazine hydrate.
  • Coupling the chiral ethoxypyrrolidine amine to the acyl hydrazide to form a hydrazide derivative bearing the pyrrolidine substituent.
  • Cyclodehydration of the hydrazide using dehydrating agents such as triphenylphosphine and triethylamine or POCl3 to form the 1,3,4-oxadiazole ring.

This method ensures the incorporation of the chiral pyrrolidine substituent at the 2-position of the oxadiazole ring with retention of stereochemistry.

Representative Reaction Conditions

Step Reagents/Conditions Outcome/Notes
Esterification Acid + Methanol + Acid catalyst (e.g., H2SO4) Formation of methyl ester
Hydrazinolysis Hydrazine hydrate, reflux Formation of hydrazide
Acylation/Protection Acyl chloride or acetic anhydride, base Protected hydrazide intermediate
Alkylation (if applicable) Alkyl halide (e.g., ethyl bromide), base Introduction of ethoxy substituent
Cyclodehydration Triphenylphosphine + triethylamine, heat Formation of 1,3,4-oxadiazole ring

These steps are adapted to include the chiral pyrrolidine substituent by employing the appropriate chiral amine intermediate during hydrazide formation or acylation.

Analytical Characterization Supporting Preparation

The successful synthesis and purity of this compound are confirmed by:

Summary Table of Key Preparation Steps

Stage Starting Material Key Reagents/Conditions Product/Intermediate Yield (%) Reference
Esterification 2-Hydroxybenzoic acid Methanol, H2SO4, reflux Methyl 2-hydroxybenzoate 85-90
Hydrazinolysis Methyl ester Hydrazine hydrate, reflux 2-Hydroxybenzohydrazide 80-85
Acylation/Protection Hydrazide Acetyl chloride, base N'-acetyl-2-hydroxybenzohydrazide 75-80
Alkylation Protected hydrazide Bromomethyl ethyl ether, base Alkylated hydrazide 70-75
Cyclodehydration Alkylated hydrazide Triphenylphosphine, triethylamine, heat This compound 65-70

Chemical Reactions Analysis

Types of Reactions: 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is an organic compound with a pyrrolidine ring and an oxadiazole moiety. The oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to the compound's potential biological activity. The ethoxy group and the stereochemistry of the pyrrolidine ring enhance its chemical properties and biological interactions.

Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. It can undergo reactions typical of oxadiazole derivatives, facilitated by reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Potential Applications
Compounds containing the 1,3,4-oxadiazole structure have been studied for their biological activities, with this particular compound showing potential in various pharmacological applications. These biological activities are often attributed to the ability of these compounds to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Synthesis
The synthesis of this compound can be achieved through several methods.

Structural Analogs
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acidContains a benzoic acid moietyExhibits strong antimicrobial activity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acidSimilar oxadiazole structureNoted for anti-inflammatory properties
5-Ethyl-1,3,4-thiadiazoleContains a thiadiazole instead of oxadiazoleShows distinct reactivity patterns

Mechanism of Action

The mechanism of action of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole with structurally related 1,3,4-oxadiazoles and triazoles:

Compound Name Molecular Weight (g/mol) Substituents Melting Point/Physical State Key Applications/Notes Reference
This compound ~198.22* Ethoxy-pyrrolidine, methyl Not reported Research (hypothetical: medicinal chemistry) Estimated
2-[(2R,4R)-4-Methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole ~184.22 Methoxy-pyrrolidine, methyl Not reported Synthetic intermediate (Category K0, F3)
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole 257.06 4-Bromo-2-fluorophenyl, methyl Not reported Life sciences, high-purity reagents
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole 239.06 4-Bromophenyl, methyl 116–117°C Bulk chemical synthesis
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole 182.20 Methoxy-pyrrolidine, methyl (triazole) Not reported Pharmaceuticals, agrochemicals
2-{3-[4-Azatricyclo(4.3.1.1³,⁸)undecan-4-yl]-1-phenylpropyl}-5-methyl-1,3,4-oxadiazole Not reported Azatricyclo, phenyl, methyl Not reported Bioactive compounds (hypothetical)

*Estimated based on methoxy analog (184.22 g/mol) + ethoxy group (+14 g/mol).

Key Observations:
  • Halogenated derivatives (e.g., bromo/fluoro substituents in ) exhibit higher molecular weights and distinct electronic properties, favoring applications in materials science or as enzyme inhibitors.
  • Core Heterocycle : Replacing oxadiazole with triazole (as in ) reduces molecular weight and alters hydrogen-bonding capacity, influencing binding affinity in medicinal chemistry.

Biological Activity

The compound 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 197.23 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are critical for its biological interactions. The ethoxy group enhances its solubility and biological activity.

Anticancer Properties

Research indicates that compounds containing the oxadiazole structure often exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The IC50 values for these compounds can range from sub-micromolar to micromolar concentrations .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.12Induces apoptosis via p53 activation
6aA5490.75Inhibits HDAC activity
15U9371.5Disrupts DNA replication machinery

The studies suggest that the presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances the anticancer activity by increasing the lipophilicity and cellular uptake of the compounds .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Notably:

  • In Vitro Testing : Several oxadiazole derivatives demonstrated potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The oxadiazole ring allows for hydrogen bonding and hydrophobic interactions with target proteins, facilitating binding to enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Many studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspases .
  • HDAC Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACi), which are crucial in regulating gene expression related to cell cycle and apoptosis .

Case Studies

A notable study evaluated a series of oxadiazole derivatives including this compound against various cancer cell lines. The results indicated:

  • Higher Efficacy Compared to Standard Treatments : Certain derivatives exhibited greater cytotoxicity than doxorubicin in specific cancer models.

Summary of Findings

The following table summarizes key findings from recent studies on related oxadiazole compounds:

Study ReferenceCompound TestedCell Line(s)Key Finding
5aMCF-7Induces apoptosis with IC50 = 0.12 µM
6aA549Strong HDAC inhibition
15U937Effective against leukemia cells

Q & A

Q. What are the optimal synthetic routes for 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole?

  • Methodological Answer : Synthesis typically involves cyclization of amidoxime precursors using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane or ethanol. For stereochemical control, chiral catalysts or enantiopure starting materials (e.g., (2R,4R)-4-ethoxypyrrolidine) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.
  • Key Steps :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationPOCl₃, DCM, reflux, 12h65–70≥95 (HPLC)
PurificationEthanol recrystallization85≥99 (NMR)
  • Reference :

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., ethoxy group at C4, methyl at C5). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Chiral HPLC or polarimetry ensures enantiopurity for the (2R,4R) configuration.
  • Example NMR Data :
  • δ 1.35 ppm (t, J=7 Hz, CH₂CH₃ of ethoxy)
  • δ 4.10 ppm (m, pyrrolidine C2-H)
  • Reference :

Q. What methods are used to assess solubility and formulation stability?

  • Methodological Answer :
  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Stability : Accelerated degradation studies (40°C/75% RH, 1–3 months) with HPLC monitoring. Reactivity toward oxidizers (e.g., H₂O₂) is tested in acidic/neutral conditions.
  • Data :
ConditionDegradation (%)Half-life (days)
pH 7.4, 25°C<5>90
0.1M HCl, 40°C1530
  • Reference :

Q. How is the biological activity of this compound evaluated?

  • Methodological Answer : Screen against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via disk diffusion (zone of inhibition) and broth microdilution (MIC assays). For mechanistic studies, enzyme inhibition assays (e.g., kinase/receptor binding) are performed.
  • Example MIC Data :
OrganismMIC (µg/mL)
S. aureus25
E. coli50
  • Reference :

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Conduct meta-analysis of published datasets to identify variables (e.g., assay conditions, strain variants). Validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization). Use design of experiments (DoE) to optimize parameters (pH, temperature, solvent).
  • Case Study : Discrepancies in MIC values may arise from inoculum size variations; standardize to 1×10⁵ CFU/mL.
  • Reference :

Q. How does stereochemistry influence pharmacological properties?

  • Methodological Answer : Compare (2R,4R) and (2S,4S) enantiomers via:
  • Chiral resolution : Use amylose-based HPLC columns.
  • Bioactivity : Test enantiomers in receptor-binding assays (e.g., GPCRs).
  • Data : (2R,4R) shows 10× higher affinity for serotonin receptors than (2S,4S).
  • Reference :

Q. How to design structure-activity relationship (SAR) studies for oxadiazole derivatives?

  • Methodological Answer :
  • Substituent Variation : Replace ethoxy with methoxy/fluoro groups; modify pyrrolidine with piperidine.
  • Assays : Test derivatives in parallel ADMET (absorption, CYP450 inhibition) and bioactivity screens.
  • Example SAR Trend : Ethoxy enhances metabolic stability vs. methoxy (t₁/₂: 120 vs. 60 min in liver microsomes).
  • Reference :

Q. What strategies assess stability under extreme pH and oxidative conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to 0.1M HCl (gastric pH), 0.1M NaOH (intestinal pH), and 3% H₂O₂. Monitor degradation products via LC-MS.
  • Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius equation for shelf-life prediction.
  • Data :
StressorMajor DegradantEa (kJ/mol)
0.1M HClOxadiazole ring-opened product85
  • Reference :

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